molecular formula C13H18ClN3O B10972160 2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide

2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide

Cat. No.: B10972160
M. Wt: 267.75 g/mol
InChI Key: UHPLAXSVDCGOLP-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetamide is unique due to its specific chemical structure, which imparts distinct biological activities.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C13H18ClN3O/c14-12-4-2-1-3-11(12)9-16-5-7-17(8-6-16)10-13(15)18/h1-4H,5-10H2,(H2,15,18)

InChI Key

UHPLAXSVDCGOLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N

Origin of Product

United States

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